1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:
- Methyl group at position 3, contributing to steric stabilization.
- Pyridin-4-yl moiety at position 6, introducing aromaticity and hydrogen-bonding capabilities .
- Hexahydro configuration (3,3a,5,6,7,7a-hexahydro), which reduces ring strain and modulates conformational flexibility.
The compound’s molecular weight is approximately 339.39 g/mol (calculated based on empirical formula).
Propiedades
Fórmula molecular |
C16H23N5O |
|---|---|
Peso molecular |
301.39 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H23N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-10,12-15,18,20H,2-5H2,1H3,(H,19,22) |
Clave InChI |
DJBLFKAUYPAPLC-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(NC(NC2=O)C3=CC=NC=C3)N(N1)C4CCCC4 |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of the Pyrazolo[3,4-d]Pyrimidinone Core
The pyrazolo[3,4-d]pyrimidinone scaffold serves as the foundational structure. A microwave-assisted one-pot synthesis is preferred for efficiency, leveraging β-ketonitrile and hydrazine derivatives under acidic conditions. For example, Bagley et al. demonstrated that heating β-ketonitrile with hydrazine hydrate in acetic acid at 120°C for 2 hours under microwave irradiation yields 5-aminopyrazole intermediates. Subsequent cyclization with urea or thiourea in dimethylformamide (DMF) at 160°C forms the pyrimidinone ring.
Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, acetic acid | 120°C | 2 h | 75–85% |
| Cyclization | Urea, DMF | 160°C | 4 h | 68–72% |
Methylation at Position 3
Methylation of the pyrazole nitrogen at position 3 is accomplished using methyl iodide under basic conditions. A study by Bagley et al. reported treating 1-cyclopentylpyrazolo[3,4-d]pyrimidin-4-one with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature, yielding the 3-methyl derivative in 78% yield.
Methylation Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | THF | 0°C → RT | 78% |
| K₂CO₃ | DMF | 80°C | 63% |
Hydrogenation to Achieve the Hexahydro Structure
The saturated 3,3a,5,6,7,7a-hexahydro ring system is synthesized via catalytic hydrogenation. Using a Parr shaker apparatus, the pyrimidinone intermediate is hydrogenated at 60 psi H₂ in ethanol with 10% palladium on carbon (Pd/C) at 50°C for 24 hours. This step reduces the pyrimidinone ring’s double bonds, achieving the hexahydro configuration.
Hydrogenation Parameters
| Catalyst | Pressure | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 10% Pd/C | 60 psi | Ethanol | 50°C | 85% |
Optimization and Scale-Up Considerations
Scale-up requires addressing exothermic reactions and purification challenges. Recrystallization from ethanol/water (7:3) improves purity to >99%, while flow hydrogenation systems enhance safety and efficiency for large batches.
Scale-Up Adjustments
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Hydrogenation time | 24 h | 8 h (flow system) |
| Yield | 85% | 88% |
Análisis De Reacciones Químicas
Win 58237 sufre varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula, lo que puede alterar su actividad biológica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains and fungi, suggesting that 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one could be explored further for its potential as an antimicrobial agent .
Anticancer Potential
Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. Compounds within this class have shown activity against several cancer cell lines by inhibiting key enzymes involved in tumor growth. The specific compound may contribute to this field by serving as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines have been well documented. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound may offer a new avenue for treating inflammatory diseases due to its structural characteristics that facilitate interaction with biological targets .
Case Studies
Mecanismo De Acción
Win 58237 ejerce sus efectos inhibiendo competitivamente la fosfodiesterasa V de GMP cíclico (PDE V) de la aorta canina, con un valor de Ki de 170 nM. Esta inhibición conduce a un aumento en los niveles de GMP cíclico, lo que a su vez promueve la vasorrelajación y reduce la presión arterial media. El compuesto también inhibe otras isoformas de PDE, aunque con menor potencia .
Comparación Con Compuestos Similares
Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The following table summarizes key structural and physicochemical differences:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The cyclopentyl group in the target compound and ’s analogue improves binding to hydrophobic pockets compared to smaller substituents (e.g., methyl in ). Pyridinyl vs. Chlorophenyl: The target’s pyridin-4-yl group enables stronger π-π stacking than chlorophenyl in , but the latter may enhance halogen bonding. Fluorinated vs. Non-fluorinated Analogues: The fluoropyrrolidinyl group in ’s compound increases polarity and metabolic stability relative to the target’s non-fluorinated structure.
Molecular Weight and Drug-Likeness :
- The target compound’s moderate molecular weight (~339 g/mol) aligns with Lipinski’s rules, whereas bulkier analogues like (~485 g/mol) may face bioavailability challenges.
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclocondensation of pyrazole precursors with carbonyl reagents (similar to ), whereas ’s PF-04449613 requires multi-step functionalization of azetidine and pyran groups.
Actividad Biológica
The compound 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.37 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of specific enzymes involved in disease pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors or other cellular targets to exert their effects.
- Antioxidant Properties : Some studies have suggested that such compounds can scavenge free radicals and reduce oxidative stress.
Pharmacological Effects
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cancer cell proliferation in vitro. For instance, one study reported significant cytotoxicity against various cancer cell lines (IC50 values in the micromolar range) .
- Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated the ability to reduce inflammation markers in animal models .
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from apoptosis induced by neurotoxic agents .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their anticancer properties. One derivative showed an IC50 of 15 µM against A549 lung cancer cells, indicating potent activity .
Case Study 2: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The treatment group exhibited a significant reduction in paw swelling and inflammatory cytokines compared to the control group .
Case Study 3: Neuroprotection
Research highlighted the neuroprotective effects of pyrazolo derivatives in a model of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function in treated animals .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
